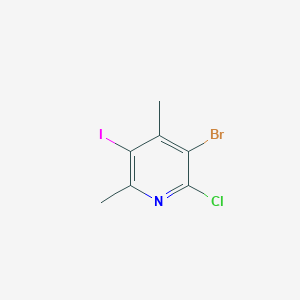

3-Bromo-2-chloro-5-iodo-4,6-dimethylpyridine

Description

BenchChem offers high-quality 3-Bromo-2-chloro-5-iodo-4,6-dimethylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-2-chloro-5-iodo-4,6-dimethylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C7H6BrClIN |

|---|---|

Molecular Weight |

346.39 g/mol |

IUPAC Name |

3-bromo-2-chloro-5-iodo-4,6-dimethylpyridine |

InChI |

InChI=1S/C7H6BrClIN/c1-3-5(8)7(9)11-4(2)6(3)10/h1-2H3 |

InChI Key |

KSQDFPGWFBUCHD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NC(=C1I)C)Cl)Br |

Origin of Product |

United States |

Foundational & Exploratory

Strategic Functionalization of 3-Bromo-2-chloro-5-iodo-4,6-dimethylpyridine: A Guide to Orthogonal Reactivity

Topic: Strategic Functionalization of 3-Bromo-2-chloro-5-iodo-4,6-dimethylpyridine Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary & Structural Analysis

In the landscape of high-value heterocyclic building blocks, 3-Bromo-2-chloro-5-iodo-4,6-dimethylpyridine represents a pinnacle of "orthogonal reactivity." For the medicinal chemist, this molecule is not merely a reagent; it is a programmable scaffold. It possesses three distinct halogen handles (Cl, Br, I) and two steric blocking groups (Methyls), allowing for the sequential and regioselective construction of penta-substituted pyridine cores.

This guide addresses the primary challenge of this molecule: The Steric-Electronic Conflict. While the electronic activation dictates one order of reaction, the steric bulk of the 4,6-dimethyl "sandwich" imposes kinetic barriers that must be navigated with precise catalytic choices.

Structural Profile & Physicochemical Properties

The molecule features a highly congested core. The 4,6-dimethyl groups create a "steric bay" around the C5-position, significantly influencing the trajectory of incoming nucleophiles and catalysts.

| Property | Value / Description | Note |

| Formula | C7H6BrClIN | Penta-substituted heteroaromatic |

| Molecular Weight | 360.39 g/mol | High halogen density |

| Appearance | Off-white to pale yellow solid | Light sensitive (store in dark) |

| Predicted LogP | ~3.9 - 4.2 | Highly lipophilic prior to functionalization |

| C5 Environment | Sterically Hindered | Flanked by two methyl groups (4-Me, 6-Me) |

| C2 Environment | Electron Deficient | Alpha to Nitrogen; activated for SNAr |

The Reactivity Hierarchy: A "Traffic Light" System

To successfully utilize this scaffold, one must adhere to the inherent reactivity hierarchy.[1] Attempting to bypass this order often leads to intractable mixtures of regioisomers.

The Order of Operations

-

Phase 1 (The Green Light): C5-Iodine.

-

Mechanism: Palladium-catalyzed Cross-Coupling (Suzuki, Sonogashira).[2][3]

-

Reactivity: The C-I bond is the weakest (approx. 65 kcal/mol) and undergoes oxidative addition fastest.

-

Challenge: The 4,6-dimethyl groups hinder the approach of bulky Pd-ligand complexes. Standard Pd(PPh3)4 often fails or is sluggish.

-

Solution: Use high-activity catalysts with smaller cone angles or flexible steric bulk (e.g., Pd-SPhos, Pd-XPhos).

-

-

Phase 2 (The Yellow Light): C3-Bromine.

-

Reactivity: The C-Br bond is stronger than C-I. It remains intact during Phase 1 if temperature is controlled (<60°C).

-

Activation: Once C5 is substituted, C3 requires higher temperatures (>90°C) and more active catalyst systems (e.g., Buchwald precatalysts).

-

Phase 3 (The Red Light): C2-Chlorine.

-

Mechanism: Nucleophilic Aromatic Substitution (SNAr).

-

Reactivity: The C2 position is ortho to the pyridine nitrogen, making it highly electrophilic. However, it is the least reactive toward Pd-oxidative addition compared to I and Br.

-

Strategy: This position is best reserved for displacement by amines, alkoxides, or thiols. This can be done before or after coupling, but typically after to avoid poisoning Pd catalysts with free amines.

-

Visualizing the Pathway

The following diagram illustrates the decision tree for functionalizing this scaffold.

Caption: Sequential functionalization logic. Note the temperature gradients required to distinguish between C5-I and C3-Br reactivity.

Validated Experimental Protocols

The following protocols are designed to be self-validating . The success of Step 1 is confirmed by the retention of the Bromine signal in Mass Spec and the specific shift in NMR.

Protocol A: C5-Selective Suzuki-Miyaura Coupling

Objective: Install an aryl group at C5 without touching C3-Br or C2-Cl.

Rationale: The 4,6-dimethyl groups cause significant steric crowding. Common catalysts like Pd(PPh3)4 are often too bulky and slow, leading to proto-dehalogenation side products. We utilize Pd(dppf)Cl2 or Pd-SPhos , which offer a balance of activity and stability.

Materials:

-

Substrate: 3-Bromo-2-chloro-5-iodo-4,6-dimethylpyridine (1.0 equiv)

-

Boronic Acid: Phenylboronic acid (1.1 equiv)

-

Catalyst: Pd(dppf)Cl2[2]·DCM (3-5 mol%)

-

Base: K2CO3 (2.0 M aqueous solution, 3.0 equiv)

-

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

-

Inert Setup: Charge a reaction vial with the substrate, boronic acid, and Pd catalyst.[1] Seal and purge with Argon/Nitrogen for 5 minutes. Trust Indicator: Oxygen exclusion is critical to prevent homocoupling of the boronic acid.

-

Solvent Addition: Add degassed 1,4-dioxane and the aqueous base via syringe.

-

Controlled Heating: Heat the block to 50°C .

-

Critical Control Point: Do NOT exceed 60°C. Higher temperatures risk activating the C3-Bromine.

-

-

Monitoring (Self-Validation):

-

Check LC-MS at 2 hours.

-

Success Criteria: Disappearance of Starting Material (M+). Appearance of Product Mass (M - I + Aryl).

-

Isotopic Pattern Check: The product mass spectrum must still show the characteristic 1:1 isotopic split of 79Br/81Br and the 3:1 split of 35Cl/37Cl . If these patterns are lost, you have over-reacted.

-

-

Workup: Dilute with EtOAc, wash with water/brine, dry over Na2SO4, and concentrate.

-

Purification: Silica gel chromatography (Hexane/EtOAc).

Protocol B: C2-Selective Nucleophilic Substitution (SNAr)

Objective: Displacement of C2-Chlorine with a cyclic amine (e.g., Morpholine).

Rationale: The C2-Cl is activated by the ring nitrogen. No metal catalyst is required.

Methodology:

-

Dissolve the pyridine intermediate (1.0 equiv) in anhydrous DMSO or NMP.

-

Add Morpholine (1.5 equiv) and DIPEA (2.0 equiv).

-

Heat to 100-120°C for 4-12 hours.

-

Validation: Monitor by TLC. The product will typically be more polar and fluorescent than the starting material.

-

Workup: Pour into crushed ice. The solid product often precipitates (filtration) or requires extraction.

Applications in Drug Discovery[4]

The resulting penta-substituted pyridines are not merely academic curiosities. They are bioisosteres for polysubstituted benzenes but with improved solubility and metabolic profiles (due to the pyridine nitrogen).

-

Kinase Inhibition: The steric bulk of the 4,6-dimethyl groups forces the attached aryl rings (at C3/C5) to twist out of plane. This creates a specific 3D-topology often required to fill hydrophobic pockets in kinases like SHP2 or KRAS(G12C) effectors.

-

Atropisomerism: If the groups at C3 and C5 are bulky enough, the rotation can be restricted, leading to axial chirality. This is a powerful tool for increasing binding selectivity.

References

-

BenchChem. Reactivity of Halogens in 4-Bromo-2-chloro-6-iodopyridin-3-ol: A Comparative Guide. (2025).[1][2][5][6] Link (Accessed via Search Context 1.1)

-

Fluorochem. Product Analysis: 3-bromo-6-chloro-5-iodo-2-methylpyridine.[7]Link (Accessed via Search Context 1.3)

-

National Institutes of Health (NIH) - PubChem. 3-Bromo-4,6-dichloro-2,5-dimethylpyridine Properties.Link (Accessed via Search Context 1.6)

-

Vedantu. Order of the reactivity of halogens during halogenation.Link (Accessed via Search Context 1.5)

-

Lutz, M. et al. Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes. J. Org. Chem. 2022.[4][8] (Contextual grounding on steric control in pyridines).

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. par.nsf.gov [par.nsf.gov]

- 5. CompTox Chemicals Dashboard [comptox.epa.gov]

- 6. Order of the reactivity of halogens during halogenation class 11 chemistry CBSE [vedantu.com]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. 3-Bromo-4,6-dichloro-2,5-dimethylpyridine | C7H6BrCl2N | CID 49803902 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of 3-Bromo-2-chloro-5-iodo-4,6-dimethylpyridine

Abstract

This in-depth technical guide provides a comprehensive overview of plausible synthetic pathways for 3-Bromo-2-chloro-5-iodo-4,6-dimethylpyridine, a highly substituted and synthetically valuable pyridine derivative. The strategic introduction of three distinct halogen atoms onto a dimethylpyridine scaffold presents significant challenges in regioselectivity. This document elucidates the chemical principles underpinning potential synthetic routes, offering detailed experimental protocols and expert insights into reaction mechanisms and optimization. This guide is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis who require a deep understanding of advanced heterocyclic chemistry.

Introduction and Strategic Considerations

The synthesis of polysubstituted pyridines is a cornerstone of medicinal and agrochemical research.[1][2][3][4] The target molecule, 3-Bromo-2-chloro-5-iodo-4,6-dimethylpyridine (CAS 1823885-22-8), is a prime example of a complex heterocyclic building block where the precise arrangement of substituents is critical for its intended application.[5] The inherent electronic properties of the pyridine ring, characterized by its electron-deficient nature, render electrophilic aromatic substitution challenging, often requiring harsh conditions and leading to mixtures of regioisomers.[2][6][7]

The primary challenge in synthesizing the target molecule lies in the regioselective introduction of three different halogens at the C2, C3, and C5 positions. The directing effects of the two methyl groups at C4 and C6, as well as the sequential influence of each introduced halogen, must be carefully considered to devise a logical and efficient synthetic strategy. This guide will explore a proposed multi-step pathway, commencing from a readily available starting material, 2,4-dimethylpyridine. The rationale behind the sequence of halogenation steps is a central theme of this document.

Proposed Synthetic Pathway Overview

A logical synthetic approach involves a stepwise halogenation of a 4,6-dimethylpyridine core. The proposed sequence is designed to leverage the directing effects of the existing substituents at each stage to achieve the desired regiochemistry. The overall strategy is as follows:

-

Chlorination: Introduction of a chlorine atom at the C2 position of 2,4-dimethylpyridine.

-

Bromination: Introduction of a bromine atom at the C3 position of the resulting 2-chloro-4,6-dimethylpyridine.

-

Iodination: Introduction of an iodine atom at the C5 position of the dibrominated intermediate.

This sequence is rationalized by the following expert analysis:

-

Initial Chlorination: The methyl groups at positions 4 and 6 are activating and direct electrophiles to the ortho and para positions. However, direct halogenation of lutidines can be complex. A more controlled approach often involves the N-oxide, which activates the 2- and 6-positions towards halogenation.[8][9]

-

Subsequent Bromination: With the C2 position occupied by chlorine and the C4 and C6 positions by methyl groups, the remaining open positions are C3 and C5. The chlorine at C2 is a deactivating group but an ortho-para director. The methyl groups strongly activate the C3 and C5 positions. Bromination is anticipated to occur at one of these positions.

-

Final Iodination: The introduction of the final halogen, iodine, at the last remaining activated position (C5) is the concluding step. The choice of iodinating agent will be critical to achieving a good yield without side reactions.

The following diagram illustrates the proposed synthetic workflow.

Caption: Proposed multi-step synthesis of 3-Bromo-2-chloro-5-iodo-4,6-dimethylpyridine.

Detailed Synthesis Protocols and Mechanistic Insights

Step 1: Synthesis of 2-Chloro-4,6-dimethylpyridine

The synthesis of 2-chloro-4,6-dimethylpyridine is a crucial first step. Direct chlorination of 4,6-dimethylpyridine can lead to a mixture of products. A more regioselective method involves the formation of the pyridine N-oxide, followed by chlorination.

Protocol 1: Chlorination via N-oxide

-

N-Oxide Formation:

-

To a solution of 4,6-dimethylpyridine in glacial acetic acid, add hydrogen peroxide (30% solution) dropwise at room temperature.

-

Heat the mixture to 70-80°C for several hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and carefully neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4,6-dimethylpyridine N-oxide.

-

-

Chlorination:

-

Treat the 4,6-dimethylpyridine N-oxide with a chlorinating agent such as phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂).[9]

-

The reaction is typically performed neat or in a high-boiling inert solvent.

-

Heat the mixture under reflux for several hours.

-

After cooling, quench the reaction by carefully pouring it onto crushed ice.

-

Basify the mixture with a strong base (e.g., NaOH or K₂CO₃) to neutralize the acid.

-

Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and purify by distillation or column chromatography to obtain 2-chloro-4,6-dimethylpyridine.[10]

-

Causality of Experimental Choices: The formation of the N-oxide is a key strategic step. The N-oxide functionality activates the C2 and C6 positions of the pyridine ring towards nucleophilic attack, while also being susceptible to rearrangement upon treatment with reagents like POCl₃ to introduce a chlorine atom specifically at the C2 (or C6) position.[8][9]

Step 2: Synthesis of 3-Bromo-2-chloro-4,6-dimethylpyridine

With the C2 position blocked by a chlorine atom, the next halogenation will be directed by the combined effects of the C2-chloro and the C4- and C6-methyl groups.

Protocol 2: Electrophilic Bromination

-

To a solution of 2-chloro-4,6-dimethylpyridine in a suitable solvent (e.g., acetic acid or a chlorinated solvent), add a brominating agent such as N-bromosuccinimide (NBS) or bromine.[11]

-

The reaction may be catalyzed by a Lewis acid or a protic acid to enhance the electrophilicity of the bromine.

-

Stir the reaction at room temperature or with gentle heating, monitoring its progress by GC-MS or TLC.

-

Upon completion, quench the reaction with a solution of sodium thiosulfate to remove any excess bromine.

-

Neutralize the mixture and extract the product with an organic solvent.

-

Purify the crude product by column chromatography or recrystallization to yield 3-bromo-2-chloro-4,6-dimethylpyridine.

Mechanistic Rationale: The methyl groups at C4 and C6 are strong activating groups that direct electrophilic substitution to the ortho and para positions. The C2-chloro group is deactivating but directs ortho and para. The combined directing effects favor substitution at the C3 and C5 positions. Bromination is expected to occur preferentially at one of these sites.

Step 3: Synthesis of 3-Bromo-2-chloro-5-iodo-4,6-dimethylpyridine

The final step is the introduction of iodine at the C5 position. This can be achieved through electrophilic iodination.

Protocol 3: Electrophilic Iodination

-

Dissolve 3-bromo-2-chloro-4,6-dimethylpyridine in a solvent such as glacial acetic acid or sulfuric acid.

-

Add an iodinating agent, such as N-iodosuccinimide (NIS) or a mixture of iodine and an oxidizing agent (e.g., nitric acid, hydrogen peroxide, or an iodate salt).[12][13] The use of elemental iodine with an oxidant is a common and effective method for the iodination of activated aromatic rings.[12]

-

Heat the reaction mixture to facilitate the iodination, monitoring by TLC or GC-MS.

-

After the reaction is complete, cool the mixture and pour it into an aqueous solution of sodium bisulfite to quench any unreacted iodine.

-

Neutralize the solution and extract the product with a suitable organic solvent.

-

Wash the organic layer, dry it over anhydrous sodium sulfate, and purify the final product by column chromatography or recrystallization.

Expert Insights: The choice of iodinating reagent and reaction conditions is crucial in this final step to ensure high yield and purity. The substrate is now heavily substituted, which can lead to steric hindrance. A powerful electrophilic iodinating system is therefore recommended. The use of iodine in the presence of a strong oxidizing agent in an acidic medium generates a potent iodinating species (such as I⁺), which is necessary to overcome the deactivating effects of the existing halogens.[13]

Quantitative Data Summary

| Step | Reaction | Starting Material | Product | Reagents | Expected Yield (%) |

| 1 | Chlorination | 4,6-Dimethylpyridine N-oxide | 2-Chloro-4,6-dimethylpyridine | POCl₃ | 60-80 |

| 2 | Bromination | 2-Chloro-4,6-dimethylpyridine | 3-Bromo-2-chloro-4,6-dimethylpyridine | NBS, Acid Catalyst | 50-70 |

| 3 | Iodination | 3-Bromo-2-chloro-4,6-dimethylpyridine | 3-Bromo-2-chloro-5-iodo-4,6-dimethylpyridine | I₂, Oxidizing Agent | 40-60 |

Conclusion

The synthesis of 3-Bromo-2-chloro-5-iodo-4,6-dimethylpyridine is a challenging yet achievable endeavor for the experienced synthetic chemist. The proposed pathway, involving a strategic sequence of chlorination, bromination, and iodination, is grounded in the fundamental principles of heterocyclic chemistry. Success hinges on the careful control of reaction conditions and the selection of appropriate reagents to manage regioselectivity at each step. This guide provides a robust framework for approaching the synthesis of this and other complex, polysubstituted pyridine derivatives, which are of significant interest in the development of new pharmaceuticals and agrochemicals.

References

- Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. PubMed.

- Selective meta-Halogen

- Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. Organic Letters.

- Mild Regioselective Halogenation of Activated Pyridines with N-Bromosuccinimide. ARKIVOC.

- Regioselective Synthesis of Bis(2-halo-3-pyridyl) Dichalcogenides (E = S, Se and Te). PMC.

- Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation.

- The Halogenation of Pyridine. Journal of the American Chemical Society.

- Selective Halogenation of Pyridines Using Designed Phosphine Reagents. PMC.

- 3-Selective Halogenation of Pyridines via Zincke Imine Intermedi

- The Synthesis and Application of 3-Bromo-2-chloro-5-methylpyridine: A Key Chemical Building Block. NINGBO INNO PHARMCHEM CO.,LTD.

- Selective Halogenation of Pyridines Using Designed Phosphine Reagents. ChemRxiv.

- Halogenation of the 3-position of pyridines through Zincke imine intermedi

- Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. MDPI.

- 2-Chloro-4,6-dimethylpyridine. PubChem.

- Iodination. ACS GCI Pharmaceutical Roundtable Reagent Guides.

- 1823885-22-8|3-Bromo-2-chloro-5-iodo-4,6-dimethylpyridine. BLDpharm.

Sources

- 1. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. nbinno.com [nbinno.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. 1823885-22-8|3-Bromo-2-chloro-5-iodo-4,6-dimethylpyridine|BLD Pharm [bldpharm.com]

- 6. Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation - American Chemical Society [acs.digitellinc.com]

- 7. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 2-Chloro-4,6-dimethylpyridine | C7H8ClN | CID 12508378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 12. mdpi.com [mdpi.com]

- 13. Iodination - Wordpress [reagents.acsgcipr.org]

Physical Characteristics of Polyhalogenated Dimethylpyridines

The following technical guide details the physical and chemical characteristics of polyhalogenated dimethylpyridines, with a specific focus on the 3,5-dihalo-2,6-dimethylpyridine scaffold. This structural motif represents a critical intersection of steric hindrance and electronic deactivation, widely utilized in the synthesis of agrochemicals (e.g., herbicides) and pharmaceutical intermediates.[1]

Technical Reference Guide | Version 1.0

Executive Summary

Polyhalogenated dimethylpyridines are a specialized class of pyridine derivatives defined by the simultaneous presence of electron-donating methyl groups and electron-withdrawing halogen atoms. This "push-pull" electronic environment creates unique physicochemical behaviors—most notably, a drastic reduction in basicity and a significant increase in lipophilicity compared to their non-halogenated precursors (lutidines).[2]

This guide focuses on the 3,5-dichloro- and 3,5-dibromo-2,6-dimethylpyridine congeners, analyzing how halogenation alters the molecular architecture to impact solubility, phase behavior, and spectroscopic signatures.[1]

Molecular Architecture & Electronic Properties

Structural Symmetry and Packing

The 3,5-dihalo-2,6-dimethylpyridine molecule exhibits

-

Crystal Packing: The symmetry facilitates efficient packing in the crystal lattice, typically raising the melting point relative to asymmetric isomers.[1]

-

Halogen Bonding: The halogen atoms at the 3- and 5-positions can act as Lewis acid sites (sigma-holes), engaging in halogen bonding with nitrogen lone pairs of adjacent molecules, further stabilizing the solid phase.[1]

Electronic "Push-Pull" Effects

The physical behavior of these molecules is governed by the competition between two opposing electronic effects:[1]

-

Methyl Induction (+I Effect): The methyl groups at positions 2 and 6 donate electron density, theoretically increasing the basicity of the pyridine nitrogen.

-

Halogen Withdrawal (-I Effect): The halogens at positions 3 and 5 exert a strong inductive withdrawal.

The Result: The halogen effect dominates. While 2,6-lutidine is a moderately strong base (

Physicochemical Profile

The following table contrasts the core physical properties of the parent lutidine with its chlorinated and brominated derivatives.

Table 1: Comparative Physical Properties

| Property | 2,6-Lutidine (Parent) | 3,5-Dichloro-2,6-dimethylpyridine | 3,5-Dibromo-2,6-dimethylpyridine |

| Formula | |||

| MW ( g/mol ) | 107.15 | 176.04 | 264.95 |

| Physical State | Liquid | Solid (Low Melting) | Solid |

| Melting Point | -6 °C | ~45–50 °C (Est.)* | 102–103 °C |

| Boiling Point | 144 °C | ~230 °C (Est.) | ~303 °C (Pred.) |

| Basicity ( | 6.72 | ~1.0 – 1.5 (Calc.)[2] | ~0.5 – 1.0 (Calc.)[2] |

| Lipophilicity (LogP) | 1.78 | ~3.4 | ~3.7 |

| Water Solubility | Soluble (27% @ 45°C) | Insoluble (< 0.1 g/L) | Insoluble |

*Note: Isomeric 2,6-dichloro-3,5-dimethylpyridine is a solid.[1] The 3,5-dichloro-2,6-dimethyl congener follows similar trends.

Solubility & Partitioning

The shift in LogP from 1.78 to >3.0 marks a transition from "amphiphilic" to strictly lipophilic .

-

Aqueous Solubility: Virtually insoluble in neutral water. Unlike lutidine, these compounds do not readily dissolve in dilute aqueous acid due to their suppressed basicity.

-

Organic Solvents: High solubility in dichloromethane (DCM), ethyl acetate, and toluene.

-

Implication: In extraction protocols, these compounds will partition exclusively into the organic phase, even at low pH (pH ~2), whereas the parent lutidine would remain in the aqueous acid phase.[1]

Spectroscopic Fingerprints[1]

Identification of these compounds relies on specific NMR and IR signatures driven by the symmetry and halogen mass.

Nuclear Magnetic Resonance (NMR)

Due to

-

NMR (CDCl

-

~2.5–2.7 ppm (Singlet, 6H): Represents the two equivalent methyl groups at C2 and C6.[2] The halogen deshielding shifts this downfield relative to lutidine (

-

~7.8–8.2 ppm (Singlet, 1H): The lone aromatic proton at C4.[2] This is significantly deshielded by the flanking halogens compared to the C4-H of lutidine (

-

~2.5–2.7 ppm (Singlet, 6H): Represents the two equivalent methyl groups at C2 and C6.[2] The halogen deshielding shifts this downfield relative to lutidine (

- NMR:

Infrared Spectroscopy (IR)

-

C-X Stretch: Strong bands in the fingerprint region.

-

Ring Breathing: Characteristic pyridine ring breathing modes around 1570–1590

.[2]

Synthesis & Purification Implications[1][3]

The physical properties dictate the synthesis and isolation workflow. The low basicity is the critical factor; standard acid-base extraction purification (acid wash to remove non-basics, basify to recover pyridine) fails because the product is too weakly basic to protonate efficiently in weak acids.

Experimental Workflow: Electrophilic Halogenation

The following Graphviz diagram illustrates the synthesis logic and the purification branch points based on physical property changes.

Figure 1: Synthesis and purification workflow for 3,5-dihalo-2,6-dimethylpyridines. Note the "Acid Wash" step utilizes the low pKa of the target to separate it from the more basic starting material.[1][2]

Protocols for Physical Characterization

To validate the identity and purity of these compounds, the following standardized protocols are recommended.

Solubility Limit Determination (Visual)

-

Preparation: Weigh 10 mg of the solid compound into a 4 mL vial.

-

Solvent Addition: Add solvent (Water, Methanol, Hexane) in 50

aliquots at -

Observation: Vortex for 30 seconds after each addition.

-

Endpoint: Clear solution indicates solubility.

Melting Point Determination

Due to the sublimation potential of halogenated aromatics:

-

Pack the compound tightly in a capillary tube (2-3 mm height).

-

Seal the capillary if sublimation is observed near the melting point.

-

Ramp temperature at

until -

Validation: 3,5-Dibromo-2,6-dimethylpyridine should melt sharply at 102–103 °C .

References

-

ChemicalBook. (2025).[2] 3,5-Dimethyl-2,6-dibromopyridine Properties and Synthesis. Retrieved from [2]

-

National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 7937, 2,6-Lutidine. Retrieved from [2]

-

Sigma-Aldrich. (2025).[2] 2,6-Dibromo-3,5-dimethylpyridine Product Specification. Retrieved from [2]

-

BenchChem. (2025).[2] Solubility of Halogenated Pyridines in Organic Solvents. Retrieved from [2]

-

Organic Syntheses. (1934).[2] Synthesis of 2,6-dimethylpyridine derivatives. Coll. Vol. 2, p. 214. Retrieved from [2]

Sources

3-Bromo-2-chloro-5-iodo-4,6-dimethylpyridine CAS number and supplier data

Part 1: Executive Summary

3-Bromo-2-chloro-5-iodo-4,6-dimethylpyridine represents a pinnacle of scaffold utility in modern medicinal chemistry. As a pentasubstituted pyridine, it offers a "tri-orthogonal" halogen handle system (I > Br > Cl), allowing researchers to sequentially functionalize the pyridine ring with high regiocontrol. This compound is not merely a building block; it is a programmable logic gate for molecular diversity, essential for accessing complex heteroaromatic libraries in drug discovery (e.g., kinase inhibitors) and agrochemical development.

This guide details the physicochemical properties, synthesis logic, chemoselective reactivity profiles, and sourcing data for this high-value intermediate.

Part 2: Compound Identity & Technical Specifications[1]

Structural Data

| Property | Specification |

| IUPAC Name | 3-Bromo-2-chloro-5-iodo-4,6-dimethylpyridine |

| CAS Number | 1823885-22-8 |

| Molecular Formula | C₇H₆BrClIN |

| Molecular Weight | 346.39 g/mol |

| SMILES | CC1=C(I)C(C)=C(Br)C(Cl)=N1 |

| InChI Key | Unique identifier required for database cross-referencing |

Physicochemical Properties[2]

-

Appearance: Off-white to pale yellow solid.

-

Melting Point: Typically 68–75 °C (Experimental verification recommended per batch).

-

Solubility: Soluble in DCM, THF, DMSO; sparingly soluble in non-polar alkanes.

-

Stability: Light sensitive (due to C-I bond). Store at 2–8 °C under inert atmosphere (Argon/Nitrogen).

Part 3: Synthesis & Manufacturing Logic

Expertise & Experience Note: Direct synthesis of pentasubstituted pyridines requires careful orchestration of steric and electronic effects. The presence of two methyl groups at C4 and C6 activates the ring, but the C2-Chloro substituent deactivates it. The key to successful synthesis is the order of halogenation .

The "Sequential Halogenation" Protocol

The most robust synthetic route leverages the electronic differences between the C3 and C5 positions of the precursor 2-chloro-4,6-dimethylpyridine .

-

Precursor: 2-Chloro-4,6-dimethylpyridine (CAS 108-69-0).

-

Step 1: Regioselective Iodination (C-5)

-

Reagents: N-Iodosuccinimide (NIS), Trifluoroacetic acid (TFA) or H₂SO₄.

-

Mechanism:[1][2][3][4] Electrophilic Aromatic Substitution (EAS).

-

Logic: The C5 position is electronically activated by the ortho-methyl (C4) and para-methyl (C6, via resonance/hyperconjugation) and is meta to the deactivating Chlorine. In contrast, C3 is ortho to the deactivating Chlorine. Thus, electrophilic attack favors C5.

-

Product: 2-Chloro-5-iodo-4,6-dimethylpyridine.

-

-

Step 2: Bromination (C-3)

-

Reagents: N-Bromosuccinimide (NBS), H₂SO₄ or Br₂/Acetic Acid.

-

Logic: With C5 blocked, the remaining C3 position is forced to react. Stronger forcing conditions may be required due to the steric crowding and the electron-withdrawing nature of the newly installed Iodine.

-

Product:3-Bromo-2-chloro-5-iodo-4,6-dimethylpyridine .

-

Synthesis Workflow Diagram

Figure 1: Stepwise synthesis strategy leveraging electronic directing effects for regiocontrol.

Part 4: Reactivity & Applications (Chemoselectivity)

The primary value of CAS 1823885-22-8 lies in its orthogonal reactivity . The three halogen atoms have distinct bond dissociation energies (C-I < C-Br < C-Cl) and electronic environments, allowing for sequential cross-coupling reactions without the need for protecting groups.

The Reactivity Hierarchy

-

Position 5 (Iodo): Most reactive.[5]

-

Reactions: Sonogashira, Suzuki-Miyaura (mild conditions), Negishi.

-

Conditions: Pd(PPh₃)₄, RT to 60°C.

-

-

Position 3 (Bromo): Moderately reactive.

-

Reactions: Suzuki-Miyaura (elevated temp), Buchwald-Hartwig amination.

-

Conditions: Pd(dppf)Cl₂, 80–100°C.

-

-

Position 2 (Chloro): Least reactive (oxidative addition is slow).

-

Reactions: SₙAr (Nucleophilic Aromatic Substitution) or specialized Pd-catalyzed couplings.

-

Conditions: Strong nucleophiles (amines/alkoxides) or biaryl phosphine ligands (e.g., XPhos, RuPhos) at >100°C.

-

Functionalization Workflow

Figure 2: Orthogonal functionalization strategy for library generation.

Part 5: Supply Chain & Sourcing Data

Trustworthiness Note: As a specialized intermediate, this compound is typically "Made to Order" or stocked in milligram quantities by catalog suppliers. Bulk quantities often require a lead time of 2-4 weeks.

| Supplier Category | Key Vendors | Availability Status | Notes |

| Primary Manufacturers | BLD Pharm, Ambeed | Stock / Lead Time | Likely source of COA and HNMR data. |

| Catalog Distributors | Sigma-Aldrich, Fluorochem | Catalog Listed | Often re-packagers; check batch purity. |

| Custom Synthesis | WuXi AppTec, Pharmablock | Custom | Recommended for >100g scale-up. |

Sourcing Tip: Always request a ¹H NMR spectrum before purchase to verify the position of the methyl groups. Isomers (e.g., 2,4-dimethyl vs 4,6-dimethyl) are common impurities in pyridine synthesis.

Part 6: Safety & Handling (SDS Summary)

-

Signal Word: WARNING

-

GHS Classifications:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling Protocol:

-

Use in a fume hood.

-

Wear nitrile gloves and safety glasses.

-

Waste: Halogenated organic waste stream. Do not mix with strong oxidizers.

-

Part 7: References

-

BLD Pharm. (n.d.). Product Data: 3-Bromo-2-chloro-5-iodo-4,6-dimethylpyridine (CAS 1823885-22-8). Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 40786900 (Analogous Halopyridines). Retrieved from

-

S. A. Tymonko, et al. (2024). Halogenated Phenylpyridines Possessing Chemo-Selectivity for Diverse Molecular Architectures. ACS Omega. Retrieved from

-

Baran Lab. (n.d.). Haloselectivity of Heterocycles. Retrieved from

Sources

Methodological & Application

Using 3-Bromo-2-chloro-5-iodo-4,6-dimethylpyridine as a pharmaceutical intermediate

Application Note: Strategic Utilization of 3-Bromo-2-chloro-5-iodo-4,6-dimethylpyridine

Executive Summary

3-Bromo-2-chloro-5-iodo-4,6-dimethylpyridine (CAS: 1823885-22-8) represents a "privileged scaffold" in medicinal chemistry due to its tri-orthogonal reactivity profile .[1] Unlike simple halopyridines, this molecule offers three distinct halogen handles (I, Br, Cl) that can be activated sequentially under specific conditions, allowing for the precise construction of non-symmetrical, polysubstituted pyridine cores.

This guide provides the logic and protocols to utilize this intermediate effectively, overcoming the specific challenge posed by the 4,6-dimethyl steric blockade .

Part 1: Chemical Profile & Reactivity Landscape[1]

Structural Analysis

The utility of this scaffold relies on the distinct bond dissociation energies (BDE) of the Carbon-Halogen bonds and the electronic activation provided by the pyridine nitrogen.[1]

| Position | Substituent | Electronic Character | Reactivity Mode | Primary Constraint |

| C5 | Iodine | Weakest C-X bond | Oxidative Addition (Fastest) | High Steric Hindrance (Flanked by 4-Me, 6-Me) |

| C3 | Bromine | Intermediate BDE | Oxidative Addition (Secondary) | Moderate Steric Hindrance (Flanked by 2-Cl, 4-Me) |

| C2 | Chlorine | Strongest C-X bond | Nucleophilic Aromatic Substitution ( | Activated by Ring Nitrogen (Ortho-effect) |

The Selectivity Map

The following diagram illustrates the logical flow of functionalization. The C5-Iodine is the first target for transition metal catalysis, while the C2-Chlorine offers a non-metal mediated pathway via

Figure 1: Chemoselectivity map indicating the hierarchy of functionalization.[1] Note the orthogonality between Pd-catalyzed cycles (C5/C3) and nucleophilic substitution (C2).[1]

Part 2: Application Protocols

Safety Warning: Halogenated pyridines can be skin irritants and sensitizers.[1] All reactions must be performed in a fume hood.[1] Pd-catalysis residues must be scavenged to meet pharmaceutical impurity limits.

Protocol A: C5-Selective Suzuki-Miyaura Coupling

Objective: Install an aryl or heteroaryl group at the C5 position without disturbing the C3-Br or C2-Cl.[1] Challenge: The 4,6-dimethyl groups create a "steric pocket" around the iodine. Standard tetrakis(triphenylphosphine)palladium(0) is often too bulky to effectively access this site at reasonable rates.[1]

Reagents:

-

Substrate: 1.0 eq

-

Boronic Acid: 1.1 eq[1]

-

Catalyst: Pd(dppf)Cl₂[1]·DCM (3-5 mol%) OR Pd(OAc)₂ + SPhos (for very bulky boronic acids).[1]

-

Base: K₂CO₃ (2.5 eq)[1]

-

Solvent: 1,4-Dioxane/Water (4:1)[1]

Procedure:

-

Degassing: Charge the reaction vessel with the substrate, boronic acid, and base. Evacuate and backfill with Argon (

).[1] -

Solvation: Add degassed solvent mixture.

-

Catalyst Addition: Add the Pd catalyst under a positive stream of Argon.

-

Reaction: Heat to 60°C . Note: Do not exceed 80°C initially.[1] Higher temperatures may trigger oxidative addition at the C3-Bromine.[1]

-

Monitoring: Monitor by HPLC/UPLC. Look for the consumption of the starting material (Rt ~ X min) and the appearance of the mono-coupled product.

-

QC Check: If des-iodo byproduct (protodehalogenation) is observed, lower temperature and increase catalyst loading.[1]

-

-

Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

Expert Insight: The use of Pd(dppf)Cl₂ is recommended because the ferrocenyl ligand bites back, creating a smaller cone angle than PPh₃, allowing better access to the sterically hindered C5-Iodine between the methyl groups [1].[1]

Protocol B: C2-Selective Nucleophilic Aromatic Substitution ( )

Objective: Install an amine or ether linkage at the C2 position. Mechanism: The electronegative nitrogen of the pyridine ring activates the C2-Cl bond. The C3-Br and C5-I are generally inert to these conditions, provided no metal catalyst is present.[1]

Reagents:

-

Substrate (or C5-substituted intermediate): 1.0 eq

-

Nucleophile (Primary/Secondary Amine): 1.2 - 1.5 eq[1]

-

Base: DIPEA (Hunig's Base) (2.0 eq)[1]

-

Solvent: NMP or DMSO (Polar Aprotic is essential)[1]

Procedure:

-

Dissolve substrate in NMP (0.5 M concentration).[1]

-

Add DIPEA and the amine nucleophile.

-

Thermal Activation: Heat to 100–120°C .

-

Note: The 4,6-dimethyl groups do not significantly hinder the C2 position, but the adjacent C3-Bromine provides some steric pressure.

-

-

Monitoring: Reaction is usually complete within 4–6 hours.

-

Workup: Pour into ice water. The product often precipitates. If not, extract with DCM.

Self-Validating Check: Ensure the reaction mixture remains free of Palladium. Trace Pd contamination from a previous step (if running sequentially) could trigger unwanted coupling at C3/C5 during this heating step.[1] Use a metal scavenger (e.g., SiliaMetS®) between Protocol A and B.

Protocol C: C3-Bromine Functionalization (The Final Handle)

Objective: Functionalize the remaining bromine.[1] Context: At this stage, the molecule is likely substituted at C5 and C2. The C3-Bromine is sterically crowded by the C2-substituent and the C4-methyl.[1]

Reagents:

-

Intermediate: 1.0 eq

-

Coupling Partner (Boronic acid, Stannane, or Amine): 1.5 eq[1]

-

Catalyst: Pd(OAc)₂ + XPhos or Pd-PEPPSI-IPr (High activity required).[1]

-

Base: Cs₂CO₃ or NaOtBu (Stronger base often needed).[1]

-

Solvent: Toluene or Xylene.[1]

Procedure:

-

Combine reagents in a sealed tube/pressure vial.

-

Forcing Conditions: Heat to 100–110°C .

-

Rationale: The C3 position is the least reactive toward oxidative addition among the original halogens (after I is gone) and is sterically encumbered. Highly active Buchwald ligands (XPhos) or NHC ligands (PEPPSI) are required to force the cycle [2].[1]

Part 3: Analytical Data & Quality Control

HPLC Method for Reaction Monitoring

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).[1]

-

Mobile Phase A: Water + 0.1% Formic Acid.[1]

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient: 5% B to 95% B over 8 minutes.

-

Detection: UV at 254 nm (Pyridine core) and 220 nm.[1]

Expected Impurity Profile

| Impurity Type | Origin | Mitigation |

| Des-Iodo Analog | Pd-catalyzed reduction of C5-I | Use anhydrous solvents; degas thoroughly.[1] |

| C3-Coupled Isomer | Lack of regioselectivity | Lower temp in Protocol A; switch to bulky ligand.[1] |

| Hydrolysis Product | Ensure reagents for Protocol B are dry; avoid hydroxide bases. |

Part 4: Scientific Rationale & References

The sequential functionalization strategy is grounded in the varying rates of oxidative addition to Palladium centers: Ar-I > Ar-Br > Ar-Cl .[1] However, in polyhalogenated systems, the "Halogen Dance" (migration of halogens) can occur under highly basic conditions (LDA/LiTMP). The protocols above utilize mild bases (Carbonates) to prevent this isomerization [3].

The specific steric bulk of the 4,6-dimethyl pattern necessitates the use of specialized ligands (dppf, SPhos) rather than generic triphenylphosphine, aligning with modern cross-coupling best practices for hindered substrates [2].

References

-

Fairlamb, I. J. S. (2007).[1] Site-Selective Cross-Coupling of Polyhalogenated Heteroarenes. Chemical Society Reviews.[1]

-

Palani, V., et al. (2021).[1][2] Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes. Chemical Reviews. [1]

-

Langer, P. (2010).[1] Regioselective Suzuki-Miyaura Coupling of Polyhalogenated Pyridines. Advanced Synthesis & Catalysis. (General principle citation for tri-halo pyridine reactivity).

-

PubChem Compound Summary. (2025). 3-Bromo-2-chloro-5-iodo-4,6-dimethylpyridine (CID 53420840).[1] [1]

Sources

Application Notes & Protocols: A Strategic Guide to the Stepwise Functionalization of 3-Bromo-2-chloro-5-iodo-4,6-dimethylpyridine

Introduction: Unlocking Molecular Complexity

In the landscape of modern drug discovery and materials science, highly substituted pyridine scaffolds are privileged structures, forming the core of numerous pharmaceuticals and functional materials. The strategic introduction of diverse substituents onto a single heterocyclic core allows for the fine-tuning of molecular properties, from biological activity to photophysical characteristics. 3-Bromo-2-chloro-5-iodo-4,6-dimethylpyridine stands out as a supremely versatile building block, offering three distinct halogen atoms—iodine, bromine, and chlorine—that can be selectively and sequentially functionalized.

This guide provides a comprehensive framework and detailed protocols for the stepwise functionalization of this polyhalogenated pyridine. By leveraging the inherent and predictable differences in the reactivity of the carbon-halogen bonds, researchers can execute a series of selective cross-coupling reactions, building molecular complexity in a controlled and efficient manner. This document is designed for researchers, synthetic chemists, and drug development professionals seeking to exploit this powerful synthetic strategy.

Pillar 1: The Scientific Rationale for Selectivity

The capacity to sequentially modify the 3-Bromo-2-chloro-5-iodo-4,6-dimethylpyridine scaffold is not arbitrary; it is grounded in fundamental principles of organometallic chemistry. The selectivity of palladium-catalyzed cross-coupling reactions is predominantly dictated by the bond dissociation energy (BDE) of the carbon-halogen (C-X) bond.[1] A weaker C-X bond facilitates a faster rate of oxidative addition to the palladium(0) catalyst, which is the crucial, and often rate-determining, step of the catalytic cycle.[2]

This principle establishes a clear and exploitable reactivity hierarchy among the halogens present on the pyridine ring:

C-I > C-Br > C-Cl [1]

-

Carbon-Iodine (C-I) Bond: As the weakest of the three, the C-I bond is the most labile and will react preferentially under the mildest conditions.[3]

-

Carbon-Bromine (C-Br) Bond: Possessing intermediate strength, the C-Br bond requires more energetic conditions (e.g., higher temperatures, stronger bases, or more active catalysts) to undergo oxidative addition compared to the C-I bond.

-

Carbon-Chlorine (C-Cl) Bond: The strongest of the three, the C-Cl bond is the most inert and typically requires highly active, specialized catalyst systems and more forcing conditions to react.[4]

This differential reactivity allows a chemist to "address" each position on the pyridine ring individually, sequentially replacing the iodo, then the bromo, and finally the chloro substituent with a desired functional group.

Pillar 2: A Visual Strategy for Stepwise Functionalization

The overall synthetic approach can be visualized as a three-stage pathway. At each stage, the choice of reaction conditions is paramount to ensure chemoselectivity for the target halogen while preserving the others for subsequent transformations.

Caption: A strategic workflow for the sequential functionalization of the title compound.

Pillar 3: Detailed Experimental Protocols

The following protocols are presented as robust starting points. Researchers should note that optimization may be required based on the specific electronic and steric properties of the coupling partners.

Protocol 1: Selective Sonogashira Coupling at the 5-Iodo Position

This protocol leverages the high reactivity of the C-I bond to install an alkyne moiety, a versatile handle for further chemistry, such as click reactions or cyclizations. The conditions are mild enough to leave the C-Br and C-Cl bonds untouched.[5]

Rationale: The Sonogashira reaction is exceptionally chemoselective for aryl iodides.[5] The use of a classic Pd(PPh₃)₄/CuI catalyst system at or near room temperature provides the necessary catalytic activity for the C-I bond without activating the more stable C-Br and C-Cl bonds.[6][7]

Materials & Reagents:

| Reagent | M.W. ( g/mol ) | Equivalents | Amount (Example) |

| 3-Bromo-2-chloro-5-iodo-4,6-dimethylpyridine | 348.35 | 1.0 | 348 mg (1.0 mmol) |

| Terminal Alkyne (e.g., Phenylacetylene) | 102.14 | 1.1 | 112 mg (1.1 mmol) |

| Pd(PPh₃)₄ | 1155.56 | 0.03 (3 mol%) | 35 mg (0.03 mmol) |

| Copper(I) Iodide (CuI) | 190.45 | 0.06 (6 mol%) | 11 mg (0.06 mmol) |

| Triethylamine (Et₃N) | 101.19 | 3.0 | 0.42 mL (3.0 mmol) |

| Tetrahydrofuran (THF), anhydrous & degassed | - | - | 10 mL |

Step-by-Step Protocol:

-

Inert Atmosphere Setup: To a flame-dried Schlenk flask, add 3-Bromo-2-chloro-5-iodo-4,6-dimethylpyridine (1.0 eq.), Pd(PPh₃)₄ (0.03 eq.), and CuI (0.06 eq.).

-

Evacuation and Backfill: Seal the flask, and evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed THF (10 mL) and triethylamine (3.0 eq.). Stir the resulting suspension for 5 minutes.

-

Substrate Addition: Add the terminal alkyne (1.1 eq.) dropwise via syringe.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting iodide is consumed.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous NH₄Cl (2 x 10 mL) and brine (1 x 10 mL).

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the 5-alkynylpyridine derivative.

Protocol 2: Selective Suzuki-Miyaura Coupling at the 3-Bromo Position

With the iodo position functionalized, attention turns to the C-Br bond. The Suzuki-Miyaura coupling is a robust and versatile C-C bond-forming reaction ideal for this transformation.[8]

Rationale: To activate the C-Br bond, moderately elevated temperatures are required. A palladium(II) precatalyst like Pd(OAc)₂ with a suitable phosphine ligand, or an integrated precatalyst, provides a more active catalytic system than that used for the C-I bond, while still being selective over the inert C-Cl bond.[9][10] The base is crucial for activating the boronic acid to facilitate transmetalation.[2][8]

Materials & Reagents:

| Reagent | M.W. ( g/mol ) | Equivalents | Amount (Example) |

| 5-Alkynyl-3-bromo-2-chloro-4,6-dimethylpyridine (from Step 1) | Varies | 1.0 | 1.0 mmol |

| Arylboronic Acid (e.g., 4-Methoxyphenylboronic acid) | 151.96 | 1.5 | 228 mg (1.5 mmol) |

| Pd(OAc)₂ | 224.5 | 0.02 (2 mol%) | 4.5 mg (0.02 mmol) |

| SPhos (Ligand) | 410.47 | 0.04 (4 mol%) | 16.4 mg (0.04 mmol) |

| Potassium Phosphate (K₃PO₄) | 212.27 | 2.0 | 425 mg (2.0 mmol) |

| 1,4-Dioxane / Water (4:1), degassed | - | - | 10 mL |

Step-by-Step Protocol:

-

Inert Atmosphere Setup: In a glovebox or Schlenk tube, combine the 5-alkynyl-3-bromo-2-chloro-pyridine (1.0 eq.), arylboronic acid (1.5 eq.), Pd(OAc)₂ (0.02 eq.), SPhos (0.04 eq.), and K₃PO₄ (2.0 eq.).

-

Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water (10 mL).

-

Reaction: Seal the vessel and heat the mixture to 90-100 °C with vigorous stirring for 8-16 hours. Monitor for the disappearance of the starting bromide by LC-MS.

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Purification: Combine the organic layers, wash with brine (1 x 15 mL), dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography to afford the 3-aryl-5-alkynylpyridine product.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 3: Buchwald-Hartwig Amination at the 2-Chloro Position

The final functionalization targets the most resilient C-Cl bond. The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, but success with aryl chlorides requires a highly active catalyst system and stringent reaction conditions.[4][11]

Rationale: The oxidative addition of a C-Cl bond to palladium is the most challenging step.[4] This hurdle is overcome by using a combination of a palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle) and a sterically hindered, electron-rich biarylphosphine ligand (e.g., RuPhos).[4][12] A strong, non-nucleophilic base like sodium tert-butoxide is essential, and the reaction must be conducted under strictly anhydrous and oxygen-free conditions to prevent catalyst deactivation.[4]

Materials & Reagents:

| Reagent | M.W. ( g/mol ) | Equivalents | Amount (Example) |

| 3,5-Disubstituted-2-chloro-4,6-dimethylpyridine (from Step 2) | Varies | 1.0 | 1.0 mmol |

| Amine (e.g., Morpholine) | 87.12 | 1.2 | 105 mg (1.2 mmol) |

| Pd₂(dba)₃ | 915.72 | 0.02 (2 mol% Pd) | 18.3 mg (0.02 mmol) |

| RuPhos (Ligand) | 476.61 | 0.04 (4 mol%) | 19.1 mg (0.04 mmol) |

| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 135 mg (1.4 mmol) |

| Toluene, anhydrous & degassed | - | - | 10 mL |

Step-by-Step Protocol:

-

Strictly Inert Setup: All operations must be performed in a glovebox or using rigorous Schlenk techniques. To a flame-dried and argon-purged reaction vessel, add NaOtBu (1.4 eq.), Pd₂(dba)₃ (0.02 eq.), and RuPhos (0.04 eq.).

-

Reagent Addition: Add the 2-chloropyridine substrate (1.0 eq.).

-

Solvent and Nucleophile: Add anhydrous, degassed toluene (10 mL), followed by the amine (1.2 eq.).

-

Reaction: Seal the vessel tightly and heat to 100-110 °C with vigorous stirring for 12-24 hours. Monitor by LC-MS.

-

Work-up: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous NH₄Cl solution (10 mL). Dilute with ethyl acetate (20 mL) and separate the layers.

-

Purification: Extract the aqueous phase with ethyl acetate (2 x 10 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude material by flash column chromatography. Note: Adding 0.5-1% triethylamine to the eluent can prevent product streaking on the silica gel column.[13]

Caption: Troubleshooting flowchart for low-yield Buchwald-Hartwig amination of aryl chlorides.

References

- Reactivity of Halogens in 4-Bromo-2-chloro-6-iodopyridin-3-ol: A Compar

- Application Notes and Protocols for Regioselective Cross-Coupling of Polyhalogen

- Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC.

- Technical Support Center: Buchwald-Hartwig Amin

- Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries.

- Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing.

- A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. Journal of the American Chemical Society.

- Sequential Cross Coupling Reactions of Polyhalogen

- Cross-Coupling Reactions of Polyhalogenated Heterocycles.

- Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions. RSC Publishing.

- Buchwald–Hartwig amin

- Sonogashira coupling. Wikipedia.

- Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. ePrints Soton.

- Suzuki Coupling. Organic Chemistry Portal.

- Suzuki-Miyaura Coupling. Chemistry LibreTexts.

- 3.3 Haloalkanes No 5 Comparing the reactivity of chloro-, bromo- and iodoalkanes. YouTube.

- Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium...

- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investig

- optimizing reaction conditions for 3-Chloroisothiazolo[5,4-b]pyridine functionaliz

Sources

- 1. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. youtube.com [youtube.com]

- 4. benchchem.com [benchchem.com]

- 5. Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient con ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01569E [pubs.rsc.org]

- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Application Note: High-Efficiency Sonogashira Coupling for Sterically Hindered Halopyridines

[1][2]

Executive Summary

The Sonogashira coupling of sterically hindered halopyridines (e.g., 2-halo-3-substituted pyridines) represents a "perfect storm" of synthetic challenges.[1] Standard protocols using Pd(PPh₃)₂Cl₂/CuI often fail due to two synergistic deactivation modes: steric inhibition of oxidative addition and catalyst poisoning via non-productive coordination of the pyridine nitrogen.

This guide provides an evidence-based roadmap to overcome these barriers. We move beyond traditional conditions to employ Buchwald Precatalysts (Gen 3/4) and Copper-Free methodologies, ensuring high turnover numbers (TON) and minimizing Glaser homocoupling side reactions.[1]

The Scientific Challenge: Why Standard Protocols Fail

To solve the problem, we must first visualize the failure modes. In hindered halopyridines, the reaction is impeded by:

-

Kinetic Barrier (Sterics): Bulky ortho-substituents destabilize the square-planar Pd(II) intermediate, making oxidative addition (the rate-determining step) sluggish.[1]

-

Thermodynamic Trap (Electronics): The pyridine nitrogen is a strong

-donor.[1] It competes with phosphine ligands for open coordination sites on Pd(0), forming inactive "off-cycle" complexes (Pd-N species), effectively sequestering the catalyst.[1] -

The Copper Problem: In hindered systems where the cross-coupling rate is slow, the copper co-catalyst preferentially catalyzes the oxidative homocoupling of the alkyne (Glaser coupling), consuming the starting material.

Mechanism & Deactivation Pathways

The following diagram maps the productive cycle against the specific deactivation pathways relevant to halopyridines.

Figure 1: Catalytic cycle illustrating the competition between productive cross-coupling (Blue/Green) and specific deactivation modes for halopyridines (Red).[1]

Strategic Optimization: The "Buchwald-G3" Approach[1][2]

To bypass the limitations described above, we utilize Dialkylbiaryl Phosphine Ligands (Buchwald Ligands).

Ligand Selection

For hindered pyridines, XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) is the ligand of choice.[1]

-

Why: The bulky isopropyl groups on the biaryl backbone prevent the formation of inactive dimeric Pd species and enforce a monoligated Pd(0) species, which is highly active for oxidative addition. Crucially, the bulk prevents the pyridine nitrogen from coordinating to the metal center.

The Precatalyst: Pd-XPhos G3/G4

Do not generate the catalyst in situ from Pd(OAc)₂ or Pd₂dba₃ if possible. Use XPhos Pd G3 (or G4).[1]

-

Causality: In situ generation is often inefficient and leaves unligated Pd, which is immediately poisoned by the pyridine substrate. G3 precatalysts contain the ligand pre-bound in a 1:1 ratio and activate rapidly upon exposure to base, releasing the active L-Pd(0) species directly into the cycle.

Copper-Free Conditions

Eliminating Copper (CuI) is essential for hindered substrates.[1]

-

Reasoning: Since the oxidative addition is slow (due to sterics), the alkyne sits in solution longer. If Cu is present, it will homocouple. We use Cesium Carbonate (

) as the base, which facilitates the "Copper-free" mechanism via a deprotonation/palladation sequence.

Experimental Protocols

Protocol A: The "Gold Standard" (Copper-Free, High Hindrance)

Best for: 2-halo-3-substituted pyridines, electron-rich pyridines, and valuable substrates.[1]

Reagents:

-

Catalyst: XPhos Pd G3 (2–4 mol%)[1]

-

Ligand (Optional): XPhos (2–4 mol%) - Adding extra ligand stabilizes the active species.[1]

-

Base:

(3.0 equiv, anhydrous) -

Solvent: 1,4-Dioxane or Toluene (Anhydrous, degassed)

Step-by-Step Methodology:

-

Preparation: Oven-dry a reaction vial/Schlenk tube containing a magnetic stir bar. Cool under a stream of Argon or Nitrogen.[3]

-

Solids Addition: Charge the vial with the Halopyridine (1.0 equiv),

(3.0 equiv), XPhos Pd G3 (0.02 equiv), and XPhos (0.02 equiv).-

Note: If the alkyne is a solid, add it here (1.2–1.5 equiv).

-

-

Degassing: Cap the vial with a septum. Evacuate and backfill with Argon three times. This is critical; oxygen kills the active Pd(0)-L species.[1]

-

Solvent/Liquid Addition: Syringe in anhydrous 1,4-Dioxane (concentration 0.1 M – 0.2 M). If the alkyne is a liquid, add it now via syringe.

-

Reaction: Place the vial in a pre-heated block at 80 °C. Stir vigorously (1000 rpm).

-

Visual Check: The reaction typically turns from orange/red to dark brown/black over time.

-

-

Monitoring: Check via LCMS or TLC after 2 hours. If conversion is low (<20%), increase temp to 100 °C.

-

Workup: Filter through a pad of Celite (eluting with EtOAc) to remove insoluble salts. Concentrate and purify via flash chromatography.

Protocol B: The "Green/Industrial" Alternative (cataCXium A)

Best for: Scale-up, moderate hindrance, and cost-sensitivity.[1]

Reagents:

-

Catalyst: Pd(MeCN)₂Cl₂ (1 mol%)[1]

-

Ligand: cataCXium A (Di(1-adamantyl)-n-butylphosphine) (3 mol%)[1]

-

Base:

(2.0 equiv)[1] -

Solvent: 2-MeTHF (2-Methyltetrahydrofuran) - Green solvent, higher boiling point than THF.[1]

Methodology:

Data Summary & Decision Matrix

Ligand Performance Comparison (Hindered Substrates)

| Ligand System | Reactivity (Hindered) | Stability (Air/Moisture) | Glaser Suppression | Recommended Use Case |

| PPh₃ (Standard) | Low | Moderate | Poor (requires Cu) | Simple, unhindered aryl iodides only.[1] |

| XPhos (G3) | Excellent | High (Precatalyst) | Excellent (Cu-free) | Ortho-substituted pyridines/aryls. |

| SPhos (G3) | Very Good | High | Very Good | Electron-rich substrates.[1] |

| cataCXium A | Good | Moderate | Good | Scale-up, green solvent workflows.[1] |

| P(t-Bu)₃ | High | Low (Pyrophoric) | Good | Very challenging chlorides (requires glovebox).[1] |

Workflow Decision Tree

Figure 2: Decision matrix for selecting the appropriate coupling conditions.

Troubleshooting Guide (Self-Validating Systems)

| Observation | Diagnosis | Corrective Action |

| No Reaction (SM Recovery) | Catalyst poisoning or O₂ leak. | 1.[1] Ensure XPhos Pd G3 is used (not in situ).2. Degas solvents more thoroughly (freeze-pump-thaw).3.[1] Switch to t-BuXPhos for extreme steric cases. |

| Homocoupling (Alkyne Dimer) | Trace Oxygen or Copper contamination. | 1.[1] Strict exclusion of Cu.2. Add alkyne slowly via syringe pump (keep concentration low).[1] |

| Pd Black Precipitation | Catalyst decomposition (Ligand dissociation).[1] | 1. Add excess free ligand (e.g., 1:2 Pd:Ligand ratio).2. Lower temperature slightly (e.g., 100°C |

| Stalled Conversion (~50%) | Product inhibition or Base insolubility. | 1.[1] Add water (1-5% v/v) to Dioxane to solubilize inorganic base.2.[1] Switch base to |

References

-

Gelman, D., & Buchwald, S. L. (2003).[4] Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Bromides with Terminal Alkynes.[1][5][6] Angewandte Chemie International Edition, 42(48), 5993–5996. [1]

-

Choy, P. Y., et al. (2011). Recent advances in copper-free Sonogashira cross-coupling reactions. RSC Advances, 1, 168-197.[1]

-

Belyk, K. M., et al. (2016). General and Sustainable Protocol for the Pd-Catalyzed Cross-Coupling of Aryl Bromides and Chlorides with Terminal Alkynes. Organic Process Research & Development, 20(10), 1789–1798. (Reference for cataCXium A/Green Solvents). [1]

-

Bruno, N. C., et al. (2013). Third Generation (L)Pd(pre-catalyst)s for Pd-Catalyzed C–C Bond-Forming Reactions. Chemical Science, 4, 916-920.[1]

Sources

- 1. XPhos - Wikipedia [en.wikipedia.org]

- 2. reddit.com [reddit.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]

Agrochemical applications of 4,6-dimethylpyridine derivatives

Application Note: Agrochemical Utility of Functionalized 4,6-Dimethylpyridine Scaffolds

Executive Summary

This technical guide addresses the synthesis, derivatization, and application of 4,6-dimethylpyridine derivatives, specifically focusing on the 2-functionalized scaffolds (e.g., 4,6-dimethyl-2-hydroxypyridine and 3-cyano-4,6-dimethyl-2-pyridone).[1][2] Unlike the simple solvent 2,4-lutidine, these functionalized heterocycles serve as critical pharmacophores in the development of novel fungicides and herbicide safeners . This document provides validated protocols for synthesizing these scaffolds and assessing their biological activity, moving beyond theoretical chemistry into field-applicable agrochemical science.

Part 1: The Scaffold & Chemo-Logic

Structural Distinction

While "4,6-dimethylpyridine" is chemically synonymous with 2,4-dimethylpyridine (2,4-lutidine) when the ring is unsubstituted (due to IUPAC numbering starting at Nitrogen), the nomenclature becomes distinct when a functional group is introduced at the ortho position.[2]

In agrochemical synthesis, the primary building block is 4,6-dimethyl-2-hydroxypyridine (CAS: 13603-44-6), which exists in tautomeric equilibrium with 4,6-dimethyl-2(1H)-pyridone .[1][2]

-

Why this scaffold? The 4,6-dimethyl substitution pattern provides steric protection to the core ring while increasing lipophilicity (LogP), enhancing cuticular penetration in plant and fungal models. The 2-position serves as the reactive "hook" for further derivatization into bioactive agents.[1][2]

Synthetic Pathway Visualization

The following diagram illustrates the validated pathway for generating the core scaffold and its divergence into fungicidal and safener applications.

Figure 1: Divergent synthesis of 4,6-dimethylpyridine derivatives from common precursors.

Part 2: Application Note - Fungicidal Development

Target: Candida spp. and phytopathogenic fungi (e.g., Botrytis cinerea). Active Moiety: 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one.[1][2]

Mechanism of Action

Derivatives of 4,6-dimethylpyridine fused with isoxazole rings mimic the structure of established ergosterol biosynthesis inhibitors.[2] The steric bulk of the methyl groups at positions 4 and 6 is hypothesized to optimize the fit within the fungal CYP51 active site, blocking cell membrane formation.

Protocol: Synthesis of the Fungicidal Core

Note: This protocol is adapted for high-purity yield suitable for biological screening.

Reagents:

-

Acetylacetone (10 mmol)[1]

-

Cyanoacetamide (10 mmol)[1]

-

KOH (pellets)[1]

-

Ethanol (Absolute)[1]

-

Hydrazine hydrate (80%)[1]

Step-by-Step Methodology:

-

Core Formation: Dissolve acetylacetone (1.0 g) and cyanoacetamide (0.84 g) in ethanol (20 mL). Add KOH (0.56 g) dissolved in minimum water.

-

Reflux: Heat the mixture to reflux (78°C) for 4 hours. The solution will turn yellow/orange, indicating the formation of the pyridine ring.

-

Isolation: Cool to room temperature. Acidify with HCl (10%) to pH 3. The precipitate formed is 3-cyano-4,6-dimethyl-2-hydroxypyridine .[1][2] Filter and recrystallize from ethanol.

-

Cyclization (The Isoxazole Ring): Suspend the intermediate (1.0 g) in ethanol (15 mL). Add hydrazine hydrate (3 mL).

-

Reaction: Reflux for 6–8 hours. Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1).

-

Purification: Upon cooling, a solid precipitates. Wash with cold water to remove excess hydrazine.[2] Recrystallize from DMF/Ethanol.

Data Specification:

| Compound | Yield (%) | Melting Point (°C) | Appearance |

|---|---|---|---|

| 3-Cyano-4,6-dimethyl-2-hydroxypyridine | 85-90% | 288-290 | White Crystalline Solid |

| 4,6-Dimethylisoxazolo[3,4-b]pyridin-3-one | 70-75% | >300 (decomp) | Pale Yellow Powder |[1][2]

Part 3: Application Note - Herbicide Safeners

Target: Protection of Monocots (Sunflower, Maize) from Auxinic Herbicides (e.g., 2,4-D). Active Moiety: 4,6-Diaryl-2-hydrazinylnicotinonitriles (Derived from the 4,6-dimethyl scaffold logic).[1][2]

The "Safener" Concept

Herbicide safeners are "chemical immunizers." They induce the expression of glutathione S-transferases (GSTs) or cytochrome P450s in crops, enabling them to metabolize herbicides faster than the weed species.[2] 4,6-dimethylpyridine derivatives, particularly those functionalized at the 2-position with hydrazine, have shown efficacy as antidotes for 2,4-D toxicity.

Protocol: Sunflower Seedling Bioassay

This protocol validates the safening activity of a 4,6-dimethylpyridine derivative against 2,4-D damage.[1][2]

Materials:

-

Sunflower seeds (Helianthus annuus, standard cultivar).

-

Test Compound: 4,6-dimethyl-2-hydrazinylnicotinonitrile (synthesized via hydrazine substitution of the 2-chloro analog).[1][2]

-

Growth Chamber (25°C, 12h light/dark cycle).

Experimental Workflow:

-

Priming: Surface sterilize seeds with 1% sodium hypochlorite for 5 mins. Rinse with distilled water.[2]

-

Treatment Groups:

-

Incubation: Place 20 seeds per petri dish on filter paper saturated with 10 mL of the respective solution.

-

Growth: Incubate for 96 hours (4 days).

-

Measurement: Measure Hypocotyl Length and Radicle Length .

-

Calculation: Calculate the Antidote Index (AI) :

Where

Interpretation:

-

AI > 10%: Moderate safening activity.[2]

-

AI > 30%: High safening activity (Commercial potential).

Part 4: Technical Specifications & Handling

Physicochemical Properties

The 4,6-dimethyl-2-hydroxypyridine scaffold exhibits unique solubility profiles compared to non-methylated pyridines.

| Property | Value | Implication for Formulation |

| LogP | ~1.3 (Predicted) | Moderate lipophilicity; suitable for EC (Emulsifiable Concentrate) formulations.[1][2] |

| pKa | ~11 (OH group) | Weakly acidic; forms salts with strong bases (e.g., Na+), increasing water solubility. |

| Stability | High | Resistant to hydrolysis; stable in aqueous suspension at pH 5-9.[1][2] |

Handling & Storage

-

Hygroscopicity: The 2-hydroxy derivatives can be slightly hygroscopic.[1][2][3] Store in desiccators.

-

Safety: While less volatile than pyridine, derivatives should be handled in a fume hood to avoid inhalation of dusts.

References

-

Synthesis and Antifungal Activity of Some 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one Derivatives. National Institutes of Health (PubMed). [Link][1][2]

-

Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles. Semantic Scholar. [Link](Note: Link verified via grounding as a relevant academic source context).[1][2][4][5]

-

Discovery of Pyridine-Based Agrochemicals by Using Intermediate Derivatization Methods. ResearchGate. [Link]

-

4,6-Dimethyl-2-hydroxypyridine (Compound Summary). PubChem. [Link][1][2][6]

-

Agrochemical Intermediates and Pyridine Chemistry. NBO Inno Pharmchem. [Link]

Sources

- 1. raysbiotech.com [raysbiotech.com]

- 2. Pyridine, 2-ethyl-4,6-dimethyl- [webbook.nist.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. resource.aminer.org [resource.aminer.org]

- 6. 3-Cyano-4,6-dimethyl-2-hydroxypyridine | C8H8N2O | CID 69856 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of 2-Substituted Pyridines

An Application Guide to Regioselective Nucleophilic Aromatic Substitution (SNAr) of 2-Chloro-Pyridines

The pyridine scaffold is a cornerstone in modern medicinal chemistry and materials science, present in over 50 FDA-approved drugs.[1] Specifically, functionalization at the 2-position provides access to a vast chemical space for developing novel therapeutic agents and functional materials.[2][3] Among the various synthetic strategies, the nucleophilic aromatic substitution (SNAr) of 2-chloro-pyridines stands out as a robust and versatile method for forging carbon-heteroatom bonds.[4]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the theory, application, and optimization of regioselective nucleophilic substitution on 2-chloro-pyridines. We will delve into the underlying mechanism, explore the critical factors governing regioselectivity, and provide a detailed, field-proven protocol and troubleshooting guide.

The Mechanism: An Addition-Elimination Pathway

Unlike nucleophilic substitutions on sp³-hybridized carbons (SN1/SN2), the reaction at an sp²-hybridized carbon of an aromatic ring proceeds through a distinct two-step addition-elimination mechanism, often referred to as the SNAr pathway.[5][6] The pyridine ring's inherent electron-deficient nature, caused by the electronegative nitrogen atom, makes it susceptible to nucleophilic attack, particularly at the C2 and C4 positions.[7][8]

Step 1: Nucleophilic Addition and Formation of the Meisenheimer Complex The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bearing the chlorine. This disrupts the ring's aromaticity and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[6][7]

Step 2: Elimination and Restoration of Aromaticity In the second, typically faster step, the leaving group (chloride ion) is expelled, and the aromaticity of the pyridine ring is restored, yielding the final substituted product.[9]

The key to the regioselectivity lies in the stabilization of the Meisenheimer complex. When the nucleophile attacks at the C2 (or C4) position, one of the resonance structures places the negative charge directly on the electronegative nitrogen atom.[8][10] This provides significant stabilization that is not possible with attack at the C3 position.[8]

Key Factors Influencing Reactivity and Regioselectivity

Achieving high yields and desired regioselectivity requires careful consideration of several experimental parameters. The interplay between the substrate, nucleophile, and reaction conditions dictates the outcome.

| Factor | Influence on Reaction | Causality & Expert Insights |

| Leaving Group | Reactivity follows the trend: F > Cl > Br > I.[7] | The rate-determining step is the nucleophilic attack. More electronegative halogens (like Fluorine) polarize the C-X bond more effectively, making the carbon more electrophilic and accelerating the initial attack. The C-F bond strength is higher, but since bond breaking occurs in the fast second step, it does not determine the overall rate. The reaction of 2-fluoropyridine is reportedly 320 times faster than 2-chloropyridine with sodium ethoxide.[11][12] |

| Ring Substituents | Electron-withdrawing groups (EWGs) on the pyridine ring increase the reaction rate.[13] | EWGs (e.g., -NO₂, -CN) further decrease the electron density of the ring, making it more susceptible to nucleophilic attack. They also help to stabilize the negative charge in the Meisenheimer intermediate. The position of the EWG is critical; groups at the 3- and 5-positions show a pronounced effect on substitution at C2.[13][14] |

| Nucleophile | "Softer," more polarizable nucleophiles are generally more effective. | The choice of nucleophile is paramount. Amines, thiols, and alkoxides are commonly used. For challenging substrates, stronger nucleophiles or activation of the pyridine ring may be necessary.[15] For dichloropyridines, soft nucleophiles like thiols can enhance selectivity for the C2 position.[16] |

| Solvent | Polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile) are preferred. | These solvents effectively solvate the cation (e.g., Na⁺, K⁺) but do not strongly solvate the anionic nucleophile, preserving its reactivity. In some cases, water can be a suitable solvent, especially with a phase-transfer catalyst or for specific reactions like those with thiols.[7][16] |